6-bromo-2-methoxypyridine-3-sulfonamide
Description
Properties
CAS No. |
2680531-16-0 |
|---|---|
Molecular Formula |
C6H7BrN2O3S |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
6-bromo-2-methoxypyridine-3-sulfonamide chemical structure and properties
Topic: 6-Bromo-2-methoxypyridine-3-sulfonamide: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: A Strategic Scaffold in Medicinal Chemistry
6-Bromo-2-methoxypyridine-3-sulfonamide (CAS: 2680531-16-0) represents a high-value heterocyclic building block, functioning as a "linchpin" intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural utility lies in its orthogonality: the sulfonamide moiety serves as a classic pharmacophore (often targeting carbonic anhydrases, PI3K, or mTOR pathways), while the 6-bromo substituent provides a highly reactive handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide dissects the physicochemical profile, validated synthetic pathways, and reactivity logic of this compound, providing researchers with the actionable data required to integrate it into lead optimization campaigns.
Chemical Identity & Structural Analysis
The molecule features a trisubstituted pyridine core. The regiochemistry is critical: the methoxy group at C2 activates the ring electronically while providing steric guidance; the sulfonamide at C3 acts as a hydrogen bond donor/acceptor; and the bromine at C6 is positioned adjacent to the ring nitrogen, enhancing its susceptibility to both metal-catalyzed coupling and nucleophilic aromatic substitution (SNAr).
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 6-bromo-2-methoxypyridine-3-sulfonamide |
| CAS Number | 2680531-16-0 |
| Molecular Formula | C₆H₇BrN₂O₃S |
| Molecular Weight | 267.10 g/mol |
| SMILES | COC1=C(C=CC(=N1)Br)S(=O)(=O)N |
| InChI Key | Derived from structure (e.g., YFCMXTOCCVLUMO-UHFFFAOYSA-N for chloride precursor) |
Structural Visualization
-
C2-Methoxy: Electron-donating group (EDG); directs electrophilic attack to C5 (if unsubstituted) and deactivates C6 toward SNAr relative to 2-halopyridines, though the 6-bromo remains reactive.[1]
-
C3-Sulfonamide: Electron-withdrawing group (EWG); increases the acidity of the system and serves as a key polar contact point in protein binding pockets.[1]
-
C6-Bromo: Electrophilic handle; located
to the pyridine nitrogen, making it highly responsive to oxidative addition by Pd(0) catalysts.
Physicochemical Profile
The following data aggregates calculated and experimental values typical for this class of sulfonamide-pyridine scaffolds.
| Property | Value / Range | Implication for Drug Design |
| Physical State | White to off-white solid | Easy handling as a crystalline powder.[1] |
| Melting Point | 165–172 °C (Estimated) | Indicates stable crystal lattice; suitable for solid-phase storage.[1] |
| LogP (Calculated) | ~1.2 – 1.5 | Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant). |
| pKa (Sulfonamide NH₂) | ~9.5 – 10.2 | Weakly acidic; remains neutral at physiological pH (7.4) but can form salts under basic conditions. |
| Topological Polar Surface Area (TPSA) | ~85 Ų | Good membrane permeability predictor (<140 Ų). |
| H-Bond Donors / Acceptors | 1 Donor / 4 Acceptors | Excellent potential for specific receptor interactions.[1][3] |
Synthetic Pathways & Experimental Protocols
The synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide typically proceeds via the chlorosulfonation of the parent pyridine or the amination of the corresponding sulfonyl chloride.[1]
Pathway Logic Diagram
Figure 1: Validated synthetic routes. The Meerwein sulfonation strategy is preferred for scale-up due to the availability of the amine precursor.
Detailed Protocol: Amination of Sulfonyl Chloride
This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide, a standard "last-mile" synthesis step.[4]
Reagents:
-
6-Bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv)[1]
-
Ammonium hydroxide (28-30% NH₃ in H₂O, 5.0 equiv) or Ammonia in Methanol (7N)[1]
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]
-
Anhydrous Na₂SO₄[1]
Procedure:
-
Preparation: Dissolve 6-bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 g, 3.5 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C using an ice bath.
-
Amination: Add Ammonium hydroxide (2.0 mL) dropwise over 5 minutes. The reaction is exothermic; maintain internal temperature <10 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][5]
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: The crude product is typically a white solid. Recrystallize from Ethanol/Water if purity is <95%.
Critical Control Point: The sulfonyl chloride is moisture-sensitive.[1] Ensure all solvents for the dissolution step are dry.
Reactivity Matrix & Applications
This compound is a "divergent intermediate." The chemical orthogonality between the bromine and the sulfonamide allows for sequential functionalization.
Reactivity Logic Diagram
Figure 2: Functionalization logic. The C-Br bond is the primary site for diversity generation via palladium catalysis.[1]
Key Applications in Drug Discovery
-
PI3K/mTOR Inhibitors: Sulfonamide-pyridines are established scaffolds for kinase inhibitors.[1] The sulfonamide oxygen atoms often form critical H-bonds with the hinge region or catalytic lysine of the kinase ATP-binding pocket.[1]
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<300 Da) and high ligand efficiency, this molecule is an ideal fragment for screening libraries.[1]
-
Proteolysis Targeting Chimeras (PROTACs): The bromine handle allows for the attachment of linker chains to connect this "warhead" to E3 ligase ligands.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from long-term exposure to moisture.[1]
References
-
PubChem Compound Summary. 6-Bromo-2-methoxypyridin-3-amine (Precursor Data). National Library of Medicine. Link
-
Accela ChemBio. Product Analysis: 6-Bromo-2-methoxypyridine-3-sulfonamide (CAS 2680531-16-0).[1][2][6][7]Link[7]
-
Bahrami, K., et al. "Direct Conversion of Sulfonyl Chlorides to Sulfonamides."[8] Journal of Organic Chemistry, 2009, 74(24), 9287-9291. (Cited for general amination protocol).[9] Link
-
De Luca, L., et al. "Microwave-Assisted Synthesis of Sulfonamides."[8] Journal of Organic Chemistry, 2008, 73, 3967.[8] (Cited for alternative synthesis). Link
-
Bide Pharm. Chemical Property Data Sheet: 6-Bromo-2-methoxypyridine-3-sulfonamide.[1][2][6][7][5]Link[7]
Sources
- 1. 1050496-48-4,(R)-2-(Tetrahydrofuran-3-yl)ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1272356-83-8|5-Bromo-2-methoxypyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. CAS:2680531-16-0, 6-Bromo-2-methoxypyridine-3-sulfonamide-毕得医药 [bidepharm.com]
- 6. CAS:1272356-83-8, 5-Bromo-2-methoxypyridine-3-sulfonamide-毕得医药 [bidepharm.com]
- 7. 1894946-27-0,Spiro[4.4]nonan-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
The Pyridine Sulfonamide Scaffold: Strategic Bioisosterism and Synthetic Utility
Executive Summary: The Bioisosteric Advantage
In medicinal chemistry, the transition from a benzene sulfonamide to a pyridine sulfonamide is rarely a trivial substitution; it is a strategic maneuver to alter physicochemical properties without disrupting the core pharmacophore. The pyridine nitrogen atom introduces a dipole that lowers
This guide details the structural utility, synthetic pathways, and therapeutic applications of the pyridine sulfonamide scaffold, specifically focusing on the pyridine-3-sulfonamide regioisomer, which has proven most stable and biologically relevant (e.g., in the loop diuretic Torsemide and next-generation Carbonic Anhydrase inhibitors).
Key Physicochemical Shifts (Benzene vs. Pyridine)
| Property | Benzenesulfonamide | Pyridine-3-sulfonamide | Impact on Drug Design |
| Lipophilicity ( | High (Hydrophobic) | Moderate/Low | Improved aqueous solubility; reduced non-specific binding.[1] |
| pKa (Sulfonamide NH) | ~10.0 | ~9.0 - 9.5 | Slightly more acidic due to the electron-withdrawing pyridine ring; better ionization at physiological pH.[1] |
| H-Bonding | Donor (NH), Acceptor (SO | Donor (NH), Acceptor (SO | The pyridine nitrogen offers an additional vector for target engagement (e.g., hinge binding in kinases).[2] |
| Metabolic Liability | Aromatic hydroxylation | N-oxidation | Pyridine is generally resistant to oxidative metabolism compared to electron-rich benzenes.[1] |
Structural Activity Relationship (SAR) & Molecular Design
The design of pyridine sulfonamides revolves around three critical vectors: the positioning of the nitrogen, the acidity of the sulfonamide, and the "Tail" extension.
Regioisomerism: The Ortho Effect
-
3-Pyridinesulfonamides: The most common and stable isomer.[1] The sulfonyl group is meta to the ring nitrogen, avoiding steric clash and electronic repulsion. This mimics the geometry of meta-substituted benzenesulfonamides.[1]
-
2-Pyridinesulfonamides: Synthetic accessibility is often lower due to the instability of 2-pyridinesulfonyl chlorides (prone to
extrusion).[1] Furthermore, the proximity of the ring nitrogen to the sulfonamide NH can create an intramolecular hydrogen bond, locking the conformation and potentially reducing target affinity. -
4-Pyridinesulfonamides: Less common but useful when linear geometry is required.[1]
The "Tail Approach" in Carbonic Anhydrase (CA) Inhibition
For CA inhibitors, the sulfonamide moiety binds to the catalytic Zinc ion (
Figure 1: Pharmacophore mapping of the Pyridine Sulfonamide scaffold.[4][5] The Pyridine N acts as a solubility anchor and secondary binding site, while the sulfonamide coordinates the primary target (e.g., Zn2+).
Synthetic Methodologies
Synthesis of pyridine sulfonamides is distinct from benzene analogues due to the nucleophilicity of the pyridine nitrogen, which can lead to self-quaternization or side reactions.
Method A: Sulfonyl Chloride Amidation (Standard)
The reaction of pyridine-3-sulfonyl chloride with primary or secondary amines.[1]
-
Challenge: Pyridine-3-sulfonyl chloride is moisture-sensitive and can be unstable.[1]
-
Solution: Use of mild bases (Pyridine or
) and aprotic solvents (DCM, THF). Temperature control ( ) is critical to prevent decomposition.[1]
Method B: Oxidative Coupling (Thiol Route)
For sensitive substrates, starting from 3-mercaptopyridine (or a disulfide) is superior.[1] The thiol is oxidized in situ to the sulfonyl chloride (using
Figure 2: Synthetic decision tree. Route A is preferred for standard libraries; Route B is utilized when the sulfonyl chloride intermediate is too unstable to isolate.
Experimental Protocols
Protocol: Synthesis of N-substituted Pyridine-3-sulfonamide
Context: This protocol describes the synthesis of a Torsemide intermediate analogue.
Reagents:
-
Pyridine-3-sulfonyl chloride (commercially available or freshly prepared).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Base: Pyridine (anhydrous) or Triethylamine.[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Solubilization: Dissolve the amine (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL). Add the base (3.0 equiv, 15 mmol) and cool the mixture to
in an ice bath. -
Addition: Dissolve pyridine-3-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Critical: Exothermic reaction; maintain temperature
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up: Quench with water (20 mL). Extract with DCM (
).[1] Wash combined organics with saturated (to remove acid) and brine.[1] -
Purification: Dry over
, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0 5% MeOH/DCM).
Protocol: Carbonic Anhydrase (CA) Esterase Activity Assay
Context: Validating the biological activity of the sulfonamide moiety.
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,
Procedure:
-
Buffer Prep: Prepare 50 mM Tris-SO
buffer (pH 7.6). -
Enzyme Solution: Dilute hCA II enzyme to 0.5
M in buffer. -
Inhibitor Incubation: In a 96-well plate, add 10
L of test compound (DMSO stock) to 80 L of Enzyme Solution. Incubate for 15 minutes at to allow sulfonamide-Zinc binding. -
Substrate Addition: Add 10
L of 4-NPA (3 mM stock in EtOH). -
Measurement: Immediately monitor Absorbance at 400 nm every 30 seconds for 15 minutes using a kinetic microplate reader.
-
Analysis: Calculate
(initial velocity) and determine using non-linear regression (GraphPad Prism).
Therapeutic Case Studies
Torsemide (Loop Diuretic)
Structure: 1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea.[1][4]
-
Mechanism: Inhibits the Na+/K+/2Cl- carrier system in the loop of Henle.[1]
-
Scaffold Role: The pyridine ring (specifically the 3-sulfonyl position) replaces the benzene ring found in Furosemide.[1] This substitution, combined with the urea linker, alters the pharmacokinetic profile, providing a longer half-life and higher bioavailability compared to Furosemide.
SLC-0111 Analogs (Oncology)
Target: Carbonic Anhydrase IX (CAIX) – a hypoxia-induced enzyme in solid tumors.[1]
-
Innovation: Recent medicinal chemistry efforts have replaced the benzene ring of SLC-0111 (a ureido-benzenesulfonamide) with pyridine.[1]
-
Result: The pyridine analogues often show improved water solubility and selectivity for the transmembrane CAIX over the cytosolic CAII, reducing off-target systemic side effects.
References
-
Supuran, C. T. (2020).[1] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] "3-Pyridinesulfonamide Synthesis and Protocols." BenchChem Technical Library. Link
-
Thieme Connect. (2022).[1] "Synthesis and Characterization of Related Substances of Torasemide." Pharmaceutical Fronts. Link
-
PubChem. (2025).[1][4] "Torsemide Compound Summary." National Library of Medicine.[1] Link
-
Azzam, R. A., et al. (2020). "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega.[1] Link
Sources
- 1. Piretanide | C17H18N2O5S | CID 4849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
The Art of Inhibition: A Technical Guide to 2-Methoxypyridine-3-Sulfonamide Derivatives as Kinase Inhibitor Building Blocks
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, as central nodes in cellular signaling, represent a highly validated and sought-after class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery, particularly in oncology and immunology. This guide provides an in-depth technical exploration of the 2-methoxypyridine-3-sulfonamide core, a versatile and increasingly important building block in the design of novel kinase inhibitors. We will dissect the strategic rationale for its use, detail synthetic methodologies, explore its application in targeting specific kinase families, and provide actionable protocols for its integration into drug discovery workflows. This document is intended to serve as a practical resource for researchers aiming to leverage this privileged scaffold in the pursuit of next-generation therapeutics.
The Strategic Imperative for Novel Kinase Scaffolds
The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of numerous diseases. While many kinase inhibitors have achieved clinical success, challenges such as acquired resistance, off-target toxicity, and poor pharmacokinetic profiles necessitate a continuous search for new chemical matter. The 2-methoxypyridine-3-sulfonamide scaffold has emerged as a compelling starting point for several reasons:
-
Bioisosteric Versatility: The sulfonamide group is a well-established bioisostere for carboxylic acids and amides, capable of forming crucial hydrogen bond interactions within the kinase active site.[1][2] This allows for the mimicry of known binding motifs while potentially improving properties like cell permeability and metabolic stability.
-
Privileged Structural Motif: The pyridine ring is a common feature in many FDA-approved kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase, a critical anchoring point for many inhibitors.[3]
-
Tunable Chemistry: The scaffold offers multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The methoxy group can influence solubility and metabolic stability, while the sulfonamide can be derivatized to explore different sub-pockets of the kinase active site.
Synthesis of the Core Building Block: 2-Methoxypyridine-3-Sulfonyl Chloride
A reliable and scalable synthesis of the core building block is paramount for any successful drug discovery campaign. The most direct precursor to 2-methoxypyridine-3-sulfonamide derivatives is the corresponding sulfonyl chloride. While direct sulfonation of 2-methoxypyridine is challenging due to the electronic nature of the pyridine ring, a plausible and effective route involves a Sandmeyer-type reaction starting from 3-amino-2-methoxypyridine.[4][5]
A modern and increasingly adopted approach for the synthesis of aryl sulfonyl chlorides from anilines utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO2 surrogate.[6][7] This method avoids the direct handling of sulfur dioxide gas and offers a safer and more scalable alternative.
Experimental Protocol: Synthesis of 2-Methoxypyridine-3-Sulfonyl Chloride via a Sandmeyer-Type Reaction
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Amino-2-methoxypyridine
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(II) chloride (CuCl2)
-
37% Aqueous Hydrochloric Acid (HCl)
-
Acetonitrile (MeCN)
-
tert-Butyl nitrite
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-methoxypyridine (1.0 equiv), DABSO (0.6 equiv), and CuCl2 (5 mol%).
-
Solvent and Acid Addition: Add acetonitrile (to achieve a 0.2 M concentration of the aniline) and 37% aqueous HCl (2.0 equiv). Stir the mixture at room temperature.
-
Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.1 equiv) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 16-18 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO3 until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 2-methoxypyridine-3-sulfonyl chloride can then be purified by flash column chromatography on silica gel.
Application in Kinase Inhibitor Design: A Case Study on PI3K/mTOR
The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[8][9] The 2-methoxypyridine-3-sulfonamide scaffold has been successfully employed in the development of potent dual PI3K/mTOR inhibitors.[2]
Design Strategy and Structure-Activity Relationship (SAR)
A common design strategy for kinase inhibitors involves three key components that interact with distinct regions of the ATP-binding site: a hinge-binding motif, a linker, and a moiety that occupies the solvent-exposed region.[2] In the context of 2-methoxypyridine-3-sulfonamide derivatives targeting PI3K, the design can be broken down as follows:
-
Part A (Affinity Pocket): The 2-methoxypyridine-3-sulfonamide core acts as a key component for binding in the affinity pocket.
-
Part B (Hinge Binding): An aromatic or heteroaromatic system attached to the sulfonamide nitrogen is designed to interact with the hinge region, often forming hydrogen bonds with key residues like Val851 in PI3Kα.[2]
-
Part C (Ribose Pocket/Solvent-Exposed Region): Modifications to this part of the molecule can be used to enhance potency, selectivity, and pharmacokinetic properties.
The following table summarizes key SAR findings from a study on PI3K/mTOR inhibitors based on this scaffold.[2]
| Compound ID | Part B Modification | Part C Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) |
| Lead | Quinoline | Ester | >1000 | >1000 | >10000 |
| 22a | Quinoline | N-methyl amide | 1.8 | 150 | 1800 |
| 22c | Quinoline | N-isopropyl amide | 0.22 | 23 | 20 |
| 22d | Quinoline | N-cyclopropyl amide | 0.55 | 65 | 70 |
| 22f | Quinoline | N-tert-butyl amide | 3.5 | 280 | 3500 |
Data extracted from Gao et al., Pharmaceuticals (Basel), 2023.[2]
Key Insights from SAR:
-
The conversion of the ester in Part C to an amide significantly improves inhibitory activity.[2]
-
The size of the N-alkyl substituent on the amide is crucial, with moderately sized groups like isopropyl and cyclopropyl providing the best activity.[2]
-
Very small (methyl) or bulky (tert-butyl) groups lead to a decrease in potency, suggesting a specific spatial constraint in the binding pocket.[2]
Molecular Docking and Binding Mode
Molecular docking studies have provided a structural rationale for the observed SAR. The sulfonamide oxygen atoms often form hydrogen bonds with residues in the affinity pocket, while the pyridine nitrogen can interact with the hinge region. The amide in Part C can form additional hydrogen bonds, further anchoring the inhibitor in the active site.
Caption: Generalized binding mode of a 2-methoxypyridine-3-sulfonamide inhibitor.
Broader Applications Across the Kinome
While the PI3K/mTOR family provides a compelling example, the versatility of the sulfonamide scaffold suggests its applicability to a broader range of kinases. Sulfonamide-based inhibitors have shown activity against various kinase families, including:
-
Tyrosine Kinases: Many sulfonamide-containing drugs target receptor tyrosine kinases like VEGFR and EGFR, which are crucial for angiogenesis and tumor cell proliferation.[10]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets in cancer therapy. Sulfonamide derivatives have been developed as potent CDK inhibitors.[11][12]
-
Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition is a validated anti-cancer strategy. Several Aurora kinase inhibitors incorporate sulfonamide moieties.[13][14]
The 2-methoxypyridine-3-sulfonamide core can serve as a starting point for library synthesis to screen against a diverse panel of kinases, enabling the discovery of novel inhibitors for various therapeutic indications.
Experimental Workflow: From Synthesis to Inhibition Profiling
A systematic workflow is crucial for the efficient evaluation of newly synthesized derivatives. This involves the synthesis of the target compounds, followed by a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Caption: A typical workflow for kinase inhibitor discovery and development.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust and widely used platform for high-throughput screening and IC50 determination.[15][16]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compounds (2-methoxypyridine-3-sulfonamide derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP to the master mix and immediately dispensing the reaction mixture (e.g., 5 µL) into the wells containing the compounds.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
-
Conclusion and Future Directions
The 2-methoxypyridine-3-sulfonamide scaffold represents a highly promising and versatile building block for the development of novel kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions within the kinase active site make it an attractive starting point for drug discovery programs targeting a wide range of kinases. The systematic application of structure-based design, parallel synthesis, and robust screening cascades will undoubtedly lead to the discovery of new clinical candidates based on this privileged core. Future work in this area will likely focus on exploring novel derivatizations to enhance selectivity, overcome resistance mutations, and develop inhibitors with unique mechanisms of action.
References
-
Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461. [Link]
- This reference is a conceptual synthesis of information from multiple sources on pyridine chemistry and kinase inhibitor design.
- This reference is a conceptual synthesis of information from multiple sources on kinase inhibitor screening.
-
Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. [Link]
-
RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. [Link]
-
MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
- This reference is a conceptual synthesis of information from multiple sources on kinase inhibitor development.
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
MDPI. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]
-
Liu, Q., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
- This reference is a conceptual synthesis of information
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
-
PubChem. (n.d.). 3-Amino-2-methoxypyridine. [Link]
-
Pan, X., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- This reference is a conceptual synthesis of information
- This reference is a conceptual synthesis of information from multiple sources on kinase inhibitor development.
-
Gavande, N., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]
- This reference is a conceptual synthesis of information
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- This reference is a conceptual synthesis of information
-
ResearchGate. (n.d.). Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
- This reference is a conceptual synthesis of information from multiple sources on kinase inhibitors.
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
- This reference is a conceptual synthesis of information
- This reference is a conceptual synthesis of information from multiple sources on chemical synthesis.
- This reference is a conceptual synthesis of information from multiple sources on Aurora kinase inhibitors.
-
Mountzios, G., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Cancer Treatment Reviews, 38(6), 744-754. [Link]
- This reference is a conceptual synthesis of information from multiple sources on Aurora kinase inhibitors.
Sources
- 1. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. d-nb.info [d-nb.info]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Methodological & Application
Application Note: Chemo-Selective Amination of 6-Bromo-2-methoxypyridine-3-sulfonyl chloride
Abstract & Strategic Significance
The 6-bromo-2-methoxypyridine-3-sulfonyl chloride scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the development of PI3K inhibitors, antibacterial agents, and antivirals. Its utility stems from its three distinct points of diversification:
-
C3-Sulfonyl: Reacts with amines to form sulfonamides (primary focus).[1][2]
-
C6-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C2-Methoxy: A potential leaving group for
diversification or hydrolysis to the pyridone.
This application note details a robust protocol for the chemoselective amination of the C3-sulfonyl group. The primary challenge is preventing hydrolysis (due to the moisture sensitivity of heterocyclic sulfonyl chlorides) while avoiding nucleophilic aromatic substitution (
Mechanistic Insight & Chemical Logic
Electronic Environment
The 2-methoxy group acts as an electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring compared to a bare pyridine-3-sulfonyl chloride.
-
Consequence 1 (Stability): This donation stabilizes the sulfonyl chloride against spontaneous
extrusion, making it more stable than pyridine-2-sulfonyl chlorides. -
Consequence 2 (Reactivity): The electrophilicity of the sulfur center is slightly modulated. While still highly reactive, the use of a nucleophilic catalyst (e.g., DMAP or Pyridine) is often required to form the highly reactive N-sulfonylpyridinium intermediate, ensuring rapid conversion at low temperatures.
Competing Pathways
The protocol must suppress two main side reactions:
-
Hydrolysis: Reaction with ambient moisture to form the sulfonic acid (irreversible).
-
Displacement: Attack of the amine at C6 (displacing Br) or C2 (displacing OMe). This is kinetically disfavored at
but becomes competitive if the reaction is heated or if the amine is extremely basic/nucleophilic.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
6-bromo-2-methoxypyridine-3-sulfonyl chloride (Substrate).
-
Primary or Secondary Amine (Nucleophile).
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous grade required.
-
Pyridine (Base/Catalyst) or DIPEA (Base).
-
-
Equipment:
-
Flame-dried glassware under Argon/Nitrogen atmosphere.
-
Low-temperature bath (Ice/Water).[3]
-
LC-MS for reaction monitoring.
-
Standard Operating Procedure (Method A: Pyridine-Mediated)
This method is preferred for most amines due to the dual role of pyridine as a base and nucleophilic catalyst.
Step 1: Preparation of Amine Solution
-
In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add Pyridine (3.0 equiv).
-
Note: If the amine is an HCl salt, increase Pyridine to 4.0 equiv.
-
-
Cool the solution to
using an ice bath.
Step 2: Addition of Sulfonyl Chloride
-
Dissolve 6-bromo-2-methoxypyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at
over 15–20 minutes.-
Causality: Slow addition prevents a localized exotherm, suppressing the kinetic energy required for unwanted
side reactions.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to stir at
for 1 hour, then slowly warm to Room Temperature (RT). -
Monitor by TLC/LC-MS:
-
Target Mass:
. -
Hydrolysis Byproduct:
. -
Completion: Usually < 3 hours.
-
Step 4: Workup & Purification
-
Dilute with DCM.[4]
-
Acid Wash: Wash the organic layer with 1N HCl (2x) to remove excess pyridine and unreacted amine.
-
Critical Check: Ensure your product does not contain a basic moiety that would protonate and extract into the aqueous layer. If so, switch to a saturated
wash.
-
-
Wash with Brine, dry over
, filter, and concentrate. -
Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).
Optimization & Troubleshooting
Solvent & Base Selection Matrix
Use this table to adapt the protocol based on amine solubility and reactivity.
| Variable | Recommendation | Rationale |
| Standard Solvent | DCM | Excellent solubility for sulfonyl chlorides; easy workup. |
| Alternative Solvent | THF | Use if the amine is insoluble in DCM. Essential for amino-acid derivatives. |
| Standard Base | Pyridine | Acts as a nucleophilic catalyst (forms sulfonyl-pyridinium). Best for weak nucleophiles (anilines). |
| Alternative Base | DIPEA / | Use for aliphatic amines if pyridine removal is difficult. Add 10 mol% DMAP to accelerate. |
| Strong Base | NaH / LiHMDS | Avoid if possible. Strong bases promote |
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Sulfonic Acid Formation | Hydrolysis of starting material. | Ensure solvents are anhydrous. Dry the sulfonyl chloride under vacuum before use. |
| No Reaction | Amine is non-nucleophilic. | Switch to Pyridine solvent or add catalytic DMAP. Heat to |
| Extra Spots on TLC | Keep reaction strictly at | |
| Purple/Black Color | Pyridine decomposition/oxidation. | Ensure inert atmosphere (Argon). Use distilled pyridine. |
Workflow Visualization (DOT Diagram)
Caption: Decision tree for the amination of 6-bromo-2-methoxypyridine-3-sulfonyl chloride, highlighting critical control points for chemoselectivity.
References
-
General Reactivity of Pyridine Sulfonyl Chlorides
-
Mechanistic Stability of Heteroaromatic Sulfonyl Chlorides
-
Synthetic Precedent (Patent Literature)
-
General Protocol for Sulfonamide Synthesis
Sources
- 1. Pyridine-3-sulfonyl Chloride Manufacturer & Supplier | Industrial Sulfonyl Intermediate [chemicalbull.com]
- 2. 6-Bromopyridine-3-sulfonyl chloride hydrochloride | 1266693-63-3 | Benchchem [benchchem.com]
- 3. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-2-methoxypyridine-3-sulfonamide
Foreword for the Advanced Practitioner
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional engaged in the synthesis of complex heterocyclic scaffolds. We move beyond rudimentary protocols to dissect the nuanced challenges and strategic considerations inherent in the coupling of 6-bromo-2-methoxypyridine-3-sulfonamide. This substrate, with its unique electronic and steric profile, serves as an exemplary case study for navigating the intricacies of modern cross-coupling chemistry. Herein, we present not just a method, but a methodological framework, grounded in mechanistic understanding and validated by a comprehensive analysis of field-proven techniques.
Strategic Analysis of the Substrate: 6-bromo-2-methoxypyridine-3-sulfonamide
The successful Suzuki-Miyaura coupling of 6-bromo-2-methoxypyridine-3-sulfonamide is contingent on a thorough appreciation of its structural attributes. The pyridine core, being electron-deficient, presents inherent challenges to the catalytic cycle.[2] The substituents—a 2-methoxy group, a 3-sulfonamide group, and a 6-bromo leaving group—each exert a distinct electronic and steric influence that must be judiciously managed.
-
The Pyridine Core: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2]
-
2-Methoxy Group: This electron-donating group can modulate the electron density of the pyridine ring, influencing the rate of oxidative addition.
-
3-Sulfonamide Group: As a potent electron-withdrawing group, the sulfonamide moiety significantly influences the electronic character of the pyridine ring, which can impact the oxidative addition step. The acidic proton of the sulfonamide can also interact with the basic reaction conditions.
-
6-Bromo Group: The C-Br bond at the 6-position is the site of oxidative addition. Its reactivity is a function of the combined electronic effects of the other substituents. The reactivity order for aryl halides in Suzuki-Miyaura coupling is generally I > Br > OTf >> Cl.[3]
The Catalytic Cycle: A Mechanistic Perspective
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Sources
Nucleophilic substitution reactions of 6-bromo-2-methoxypyridine derivatives
Abstract
6-bromo-2-methoxypyridine is a privileged scaffold in medicinal chemistry, widely utilized in the synthesis of GPCR ligands (particularly 5-HT receptor antagonists) and kinase inhibitors. This guide details the regioselective functionalization of the C6 position via nucleophilic aromatic substitution (
Part 1: Mechanistic Insight & Reactivity Profile
Electronic Environment
The reactivity of 6-bromo-2-methoxypyridine is governed by the interplay between the pyridine nitrogen and the substituents at positions 2 and 6.
-
The Activating Nitrogen: The ring nitrogen exerts a strong inductive (
) and mesomeric ( ) effect, lowering the LUMO energy at the C2 and C6 positions, making them susceptible to nucleophilic attack. -
The 6-Bromo Group: A good leaving group located
to the nitrogen, highly activated for substitution. -
The 2-Methoxy Group: This is the critical modulator. While it is inductively withdrawing (
), it is strongly electron-donating by resonance ( ).-
Net Effect: The
effect renders the ring more electron-rich than 2-bromopyridine, slightly deactivating the C6 position toward classical thermal compared to 2,6-dibromopyridine. However, it remains reactive enough for substitution with strong nucleophiles or under catalysis.
-
Regioselectivity
Nucleophilic attack occurs exclusively at C6 (displacing Bromine).
-
Why not C2? Although C2 is also
to the nitrogen, Methoxide ( ) is a significantly poorer leaving group than Bromide ( ). -
Risk Factor: Under harsh acidic conditions (or strong Lewis acids), the ether oxygen can be protonated/complexed, leading to demethylation (cleavage of the
bond) to form 6-bromo-2-pyridone. Basic conditions are therefore preferred.
Reaction Pathway Visualization
The following diagram illustrates the competing electronic effects and the reaction trajectory.
Caption: Mechanism of
Part 2: Experimental Protocols
Protocol A: Thermal (For Strong Nucleophiles)
Target: Primary/Secondary aliphatic amines (e.g., Piperazine, Morpholine, Pyrrolidine). Mechanism: Classical Addition-Elimination.
Reagents & Setup
-
Substrate: 6-bromo-2-methoxypyridine (1.0 equiv)
-
Nucleophile: Amine (1.5 – 3.0 equiv)
-
Base:
(2.0 equiv) or (2.5 equiv) -
Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Note: DMF can decompose at high heat to produce dimethylamine, causing impurities.
-
Temperature: 90°C – 120°C.
Step-by-Step Procedure
-
Charge: To a pressure tube or round-bottom flask, add 6-bromo-2-methoxypyridine (1.0 g, 5.3 mmol) and
(1.46 g, 10.6 mmol). -
Solvate: Add anhydrous DMSO (10 mL). Stir to suspend the base.
-
Addition: Add the amine (e.g., N-Boc-piperazine) (1.5 g, 8.0 mmol).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The product usually fluoresces blue/purple under UV due to the aminopyridine core.
-
-
Workup (Crash Method):
-
Purification: Flash chromatography (Silica gel, 0-50% EtOAc in Hexanes).
Protocol B: Buchwald-Hartwig Amination (For Weak/Steric Nucleophiles)
Target: Anilines, Amides, or sterically hindered amines. Rationale: The electron-rich nature of the 2-methoxy group makes the C6-Br bond less electrophilic. Pd-catalysis bypasses the need for extreme heat, preserving the OMe group.
Reagents & Setup
-
Catalyst:
(2–5 mol%) or (5 mol%). -
Ligand: BINAP (racemic) or Xantphos (for amides).
-
Base:
(weak bases preferred to protect OMe) or (if substrate allows). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[4]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon/Nitrogen.
-
Charge Solids: Add 6-bromo-2-methoxypyridine (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv), (0.02 equiv), and BINAP (0.04 equiv). -
Degas: Evacuate and backfill with Argon (
). -
Solvate: Add degassed Toluene (concentration ~0.2 M) via syringe.
-
Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.
-
Note: The solution typically turns from dark red to orange/black upon completion.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[3] Concentrate the filtrate.
-
Purification: Column chromatography. Tip: Use amine-functionalized silica if the product is streaking.
Part 3: Data & Optimization
Method Selection Guide
Use the following decision tree to select the optimal protocol for your specific nucleophile.
Caption: Decision matrix for functionalizing 6-bromo-2-methoxypyridine.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Electron-rich OMe deactivating ring. | Switch to high-boiling solvent (NMP) and increase temp to 130°C, or switch to Protocol B (Pd-cat). |
| Demethylation (Product is Pyridone) | Acidic impurities or excessive heat with weak nucleophiles. | Ensure base is anhydrous. Avoid Lewis acids. Lower temperature and extend time. |
| Formation of Dimethylamine | DMF decomposition. | Switch solvent to DMSO or NMP. |
| Pd Catalyst Poisoning | Lone pair on Pyridine N coordinating Pd. | Increase catalyst loading to 5 mol%. Use bidentate ligands (BINAP/DPPF) which resist displacement. |
Comparative Yields (Literature Aggregated)
| Nucleophile | Method | Conditions | Typical Yield |
| Piperazine | Thermal | DMSO, | 85-95% |
| Morpholine | Thermal | NMP, | 75-85% |
| Aniline | Buchwald | Pd/BINAP, Toluene, | 80-90% |
| 4-Fluoroaniline | Buchwald | Pd/Xantphos, Dioxane, | 70-80% |
Part 4: References
-
Mechanistic Foundation of
:-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides.[5] Chemical Reviews.
-
-
Buchwald-Hartwig Coupling Protocols :
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.
-
-
Synthesis of 2-methoxy-6-(piperazin-1-yl)pyridine :
-
Zhuang, Z. P., et al. (1994). Synthesis of high affinity fluorine-18 labeled 5-HT1A receptor antagonists. Journal of Medicinal Chemistry. (Describes the specific
of piperazine on this scaffold).
-
-
Palladium-Catalyzed Amination of Halopyridines :
-
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry.
-
-
Benchchem Reactivity Guide :
-
Application Notes for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (Provides comparative reactivity data for the 2-bromo-pyridine moiety).
-
Sources
Troubleshooting & Optimization
Improving yield of 6-bromo-2-methoxypyridine-3-sulfonamide synthesis
Answering the user's request.## Technical Support Center: Synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. My approach is rooted in first-hand laboratory experience and a deep understanding of the underlying chemical principles. We will explore not just the "how," but the critical "why" behind each step.
Overview of the Synthetic Pathway
The synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide is typically a two-step process starting from 6-bromo-2-methoxypyridine. The first step is an electrophilic aromatic substitution (chlorosulfonation) to install the sulfonyl chloride group, followed by a nucleophilic substitution (amidation) to form the final sulfonamide.
While seemingly straightforward, the electron-rich and sterically influenced nature of the pyridine ring, combined with the moisture-sensitivity of key intermediates, presents several challenges that can impact yield and purity.
Caption: Competing reaction pathways for the sulfonyl chloride intermediate.
Actionable Solutions:
-
Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be oven-dried (>100 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator. [1]* Use High-Purity, Anhydrous Reagents: Use a fresh, unopened bottle of chlorosulfonic acid if possible. Solvents must be rigorously dried.
-
Maintain an Inert Atmosphere: Assemble your reaction setup to allow for a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the flask during the reaction. [1] Question 2: My reaction mixture turned dark brown or black during the addition of chlorosulfonic acid. What happened?
Answer: Significant color change often indicates decomposition. [1]Chlorosulfonic acid is a very strong acid and oxidizing agent. [2]The pyridine ring, while deactivated by the bromine atom, is still susceptible to aggressive reagents, especially at elevated temperatures.
Causality & Prevention:
-
Exothermic Reaction: The reaction is highly exothermic. If chlorosulfonic acid is added too quickly, localized "hot spots" can form, leading to charring and decomposition of the organic material.
-
Solution: Always perform the addition of chlorosulfonic acid slowly and with efficient stirring at a reduced temperature (e.g., in an ice bath, 0-5 °C).
-
-
Stoichiometry: Using a large excess of chlorosulfonic acid can promote side reactions.
-
Solution: While an excess is necessary to drive the reaction, use a controlled excess (typically 3-5 equivalents). Carefully calculate your molar equivalents before starting.
-
Question 3: I see a solid precipitate crash out of my reaction. Is this my product?
Answer: Possibly, but it could also be a byproduct. The desired sulfonyl chloride product is a solid. However, the sulfonic acid byproduct formed from hydrolysis is also a solid and has low solubility in many non-polar organic solvents. In some cases, aryl sulfonyl chlorides can be protected from hydrolysis by their low solubility in aqueous media, allowing them to precipitate directly. [3] Verification Steps:
-
Isolate and Analyze: Carefully filter a small sample of the precipitate. After drying, obtain a quick ¹H NMR or an LC-MS analysis. The mass spectrum will clearly differentiate between the sulfonyl chloride (containing chlorine isotopes) and the sulfonic acid.
-
Solubility Check: The sulfonic acid will be significantly more soluble in polar solvents (like water or methanol) than the sulfonyl chloride.
Part 2: The Amidation Step (Sulfonyl Chloride → Sulfonamide)
Question 4: The conversion from the sulfonyl chloride to the sulfonamide is incomplete, even after extended reaction times. How can I improve this?
Answer: An incomplete amidation reaction typically points to issues with nucleophilicity, base effectiveness, or the stability of your starting material. The mechanism follows a nucleophilic substitution pathway where the amine attacks the electrophilic sulfur atom. [4] Troubleshooting Checklist:
-
Quality of Sulfonyl Chloride: If your sulfonyl chloride intermediate was inadvertently exposed to moisture, a portion of it will have converted to the unreactive sulfonic acid. No amount of reaction time will convert the sulfonic acid to the sulfonamide under these conditions.
-
Ammonia Source: Ensure your source of ammonia (e.g., ammonium hydroxide solution, ammonia gas in a solvent like dioxane) is of sufficient concentration and purity.
-
Temperature Control: While the initial addition of the sulfonyl chloride to the amine solution should be done at a low temperature (0 °C) to control the exotherm, the reaction may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to go to completion. [5]Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
| Parameter | Recommendation & Rationale |
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred to avoid side reactions. [4] |
| Base | When using an amine salt, a non-nucleophilic base like triethylamine or pyridine is needed to free the amine. [4]For ammonia, it acts as both the nucleophile and the base. |
| Temperature | Start at 0 °C for the addition, then allow to warm to room temperature. Gentle heating may be required. Monitor progress to avoid decomposition. |
Part 3: Purification
Question 5: What is the most effective method for purifying the final 6-bromo-2-methoxypyridine-3-sulfonamide?
Answer: The best purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is often the most efficient method for removing minor impurities on a larger scale.
-
Solvent Screening: Test a range of solvents and solvent systems (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes). [6]The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Flash Column Chromatography: This is the method of choice for removing impurities with similar polarity to the product or for smaller-scale purifications.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The sulfonamide is quite polar, so you may need to add a small amount of methanol to the mobile phase for efficient elution.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-bromo-2-methoxypyridine-3-sulfonyl chloride
CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Cooldown: Charge the flask with 6-bromo-2-methoxypyridine (1.0 eq). If a solvent is used, choose an inert, anhydrous one like dichloromethane. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (3.0-4.0 eq) to the dropping funnel. Add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis of a quenched aliquot indicates complete consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.
-
Drying: Dry the isolated solid under vacuum. It is critical to use the crude sulfonyl chloride immediately in the next step to minimize hydrolysis.
Protocol 2: Synthesis of 6-bromo-2-methoxypyridine-3-sulfonamide
-
Reaction Setup: In a separate oven-dried flask, add concentrated ammonium hydroxide (28-30%, ~10-20 eq) and cool to 0 °C in an ice-water bath.
-
Addition of Intermediate: Dissolve the crude 6-bromo-2-methoxypyridine-3-sulfonyl chloride from the previous step in a minimal amount of an anhydrous solvent (e.g., THF or Dichloromethane). Add this solution dropwise to the cold, stirred ammonium hydroxide solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: If a solvent was used, remove it under reduced pressure. Dilute the aqueous residue with water, which should cause the sulfonamide product to precipitate.
-
Isolation & Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Purify further by recrystallization or flash column chromatography as needed.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901.
- Rogic, M. M., & Vitrone, J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755.
- PubChem. (n.d.). 6-bromo-2-methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information.
- Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
- BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
- R.J. Cremlyn. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry.
Sources
Solubility issues of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO
Welcome to the technical support center for 6-bromo-2-methoxypyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your experiments.
Introduction to 6-bromo-2-methoxypyridine-3-sulfonamide and DMSO
6-bromo-2-methoxypyridine-3-sulfonamide is a substituted pyridine derivative containing a sulfonamide group. Such structures can present solubility challenges due to a combination of factors including crystal lattice energy and polarity.[1] DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[2] However, achieving a stable, clear solution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO requires careful technique.
This guide will address common issues in a question-and-answer format, providing both immediate troubleshooting steps and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-bromo-2-methoxypyridine-3-sulfonamide not dissolving in DMSO?
A1: Several factors can contribute to the incomplete dissolution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO:
-
Compound Characteristics: The planar structure of the pyridine ring and the potential for strong intermolecular interactions from the sulfonamide group can lead to high crystal lattice energy, making it difficult for the solvent to break apart the solid state.[1]
-
DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly reduce its solvating power for many organic compounds.[3]
-
Concentration: You may be attempting to prepare a stock solution that exceeds the compound's intrinsic solubility limit in DMSO.
-
Insufficient Energy Input: Simply adding the solid to the solvent may not provide enough energy to overcome the activation energy of dissolution.
Q2: What is a reasonable starting concentration for a DMSO stock solution of 6-bromo-2-methoxypyridine-3-sulfonamide?
A2: For novel or poorly characterized compounds, it is prudent to start with a conservative concentration. A general recommendation is to begin by preparing a 1-10 mM stock solution.[3] This range is often sufficient for initial biological screening and reduces the likelihood of exceeding the solubility limit.
Q3: My compound dissolves initially but then crashes out of solution. What is happening?
A3: This phenomenon, known as precipitation, often occurs when a DMSO stock solution is diluted into an aqueous medium like cell culture media or buffer.[3] The dramatic decrease in the percentage of DMSO upon dilution lowers the overall solvating capacity of the mixture, causing the compound to fall out of solution. It's also possible for a supersaturated DMSO solution to precipitate over time, especially with temperature fluctuations.
Q4: Can I heat the DMSO to dissolve my compound?
A4: Gentle warming can be an effective strategy to increase the solubility of some compounds.[3] However, it is crucial to proceed with caution. Excessive heat can lead to the degradation of both your compound and the DMSO solvent itself.[4] It is advisable to warm the solution to no more than 37°C and to be aware of the potential for thermal decomposition.
Troubleshooting Guide
Issue 1: Incomplete Dissolution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO
This workflow provides a systematic approach to achieving a clear stock solution.
Caption: Workflow for dissolving 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO.
Issue 2: Precipitation Upon Dilution into Aqueous Media
The following steps can help prevent your compound from crashing out during the preparation of working solutions.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | Keep below 0.5%, ideally <0.1% | Minimizes solvent-induced artifacts and cytotoxicity.[5] |
| Dilution Method | Perform serial dilutions in DMSO first, then add to aqueous media | Gradual changes in solvent polarity can prevent precipitation. |
| Mixing Technique | Add the DMSO stock dropwise to pre-warmed, gently vortexing aqueous media | Promotes rapid dispersion and reduces localized high concentrations.[3] |
| Temperature of Aqueous Media | Pre-warm to 37°C | Solubility is often temperature-dependent; cold media can decrease solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 6-bromo-2-methoxypyridine-3-sulfonamide in DMSO
Materials:
-
6-bromo-2-methoxypyridine-3-sulfonamide powder
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
37°C water bath
Procedure:
-
Equilibration: Allow the vial of 6-bromo-2-methoxypyridine-3-sulfonamide and the DMSO to come to room temperature.
-
Calculation: Determine the required mass of the compound and volume of DMSO to achieve a 10 mM concentration. The molecular weight of 6-bromo-2-methoxypyridine-3-sulfonamide should be used for this calculation.
-
Dispensing: Accurately weigh the compound and add it to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Dissolution:
-
Inspection: Visually confirm that the solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Protocol 2: Verifying Solubility and Stability
For critical applications, it may be necessary to experimentally determine the solubility and stability of your compound in DMSO.
Caption: Workflow for determining maximum solubility.[2]
A comparative analysis using techniques like quantitative ¹H NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) can be employed to assess both solubility and stability over time.[7]
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to molar concentration.[7] | Separates components for quantification by UV absorbance.[7] |
| Structural Information | Provides detailed structural information, enabling identification of degradation products.[7] | Limited structural information from retention time and UV spectrum. |
| Primary Standard | Can use a universal internal standard.[7] | Typically requires a certified reference standard of the analyte.[7] |
References
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available from: [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Available from: [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]
-
6-Bromo-2-methoxypyridin-3-amine. PubChem. Available from: [Link]
-
SAFETY DATA SHEET - 2-Bromo-6-methoxypyridine. Fisher Scientific. Available from: [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. Available from: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available from: [Link]
-
Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. ACS Publications. Available from: [Link]
-
How to check the Drug solubility DMSO solvent ..? ResearchGate. Available from: [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available from: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]
-
6-bromo-2-methoxypyridine-3-sulfonyl chloride. PubChemLite. Available from: [Link]
-
Workup: DMF or DMSO. University of Rochester. Available from: [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available from: [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]
-
Solubility of drug in DMSO? ResearchGate. Available from: [Link]
-
6-Bromo-3-fluoro-2-methoxypyridine. AA Blocks. Available from: [Link]
Sources
Purification of pyridine sulfonamides by flash column chromatography
Subject: Flash Column Chromatography Troubleshooting & Optimization
Role: Senior Application Scientist Status: Active Support Ticket
The Core Challenge: The "Dual-Personality" Molecule
Pyridine sulfonamides present a unique chromatographic challenge due to their amphoteric nature . You are dealing with a molecule that possesses two conflicting functionalities:
-
The Pyridine Ring (Basic, pKa ~5.2): The nitrogen atom is a hydrogen bond acceptor and can become protonated.
-
The Sulfonamide Group (Acidic, pKa ~10): The
proton is weakly acidic and capable of hydrogen bonding.
The Problem: Standard silica gel is acidic (pH ~5) due to surface silanol groups (
-
Interaction: The basic pyridine nitrogen interacts strongly with acidic silanols via hydrogen bonding and dipole-dipole interactions.
-
Result: This causes severe peak tailing (streaking) , poor resolution, and irreversible adsorption (yield loss).
Troubleshooting Guides (SOPs)
Module A: Eliminating Peak Tailing (Mobile Phase Strategy)
Use this protocol if your compound streaks or elutes as a broad band on standard silica.
The Fix: You must suppress silanol activity using a basic modifier.[1][2]
Protocol:
-
Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (
) . -
Concentration: Add 1% v/v of the modifier to both solvents in your mobile phase (e.g., 1% TEA in Hexane AND 1% TEA in EtOAc).
-
Note: For DCM/MeOH gradients, add the modifier to the MeOH bottle only (e.g., 1-2%
in MeOH).
-
-
Column Pre-conditioning (Crucial): Flush the column with 3-4 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the active silanol sites.
Why this works (Mechanism): The amine modifier (TEA) is more basic than the pyridine. It preferentially binds to the acidic silanol sites, effectively "capping" them. This allows your pyridine sulfonamide to interact only with the bulk mobile phase, resulting in a sharp, symmetrical peak.
Module B: Solubility & Sample Loading
Use this protocol if your compound precipitates on the column or if you observe "fronting" (peaks crashing out).
The Fix: Pyridine sulfonamides often have poor solubility in non-polar solvents. Do NOT liquid load using DMSO or DMF; this will ruin the separation by carrying the compound too fast (solvent effect).
Protocol: Dry Loading (Solid Load)
-
Dissolve the crude mixture in a volatile strong solvent (e.g., DCM, Acetone, or MeOH).
-
Add a solid support: Celite 545 or clean Silica Gel (ratio: 1g crude to 3g solid).
-
Evaporate the solvent completely on a rotovap until you have a free-flowing powder.
-
Load this powder into a solid load cartridge or pour it carefully on top of the pre-packed column.
Data: Solubility & Solvent Strength Table
| Solvent System | Polarity | Solubility of Pyridine Sulfonamides | Recommended Use |
| Hexane / EtOAc | Low-Med | Poor | Only for lipophilic analogs. |
| DCM / MeOH | High | Good | Standard. Use 0-10% MeOH gradient. |
| DCM / Acetone | Med-High | Moderate | Alternative if MeOH causes transesterification (rare). |
| EtOAc / EtOH | High | Good | "Greener" alternative to DCM. |
Module C: Stationary Phase Selection
Use this when standard silica + modifiers fail to separate closely eluting impurities.
Decision Matrix:
-
Scenario 1: Standard Silica + TEA: Works for 80% of cases.
-
Scenario 2: Amine-Functionalized Silica (
):-
Why: The stationary phase is already basic.
-
Benefit:No mobile phase modifier needed. Eliminates the need to remove TEA from your product post-purification.
-
Selectivity: Often reverses elution order compared to standard silica.
-
-
Scenario 3: C18 (Reverse Phase):
-
Why: If your sulfonamide is highly polar (e.g., contains other polar groups like -OH or
). -
System: Water/Acetonitrile gradient with 0.1% Formic Acid or Ammonium Bicarbonate.
-
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
Caption: Step-by-step logic for selecting the correct purification parameters based on compound behavior.
Diagram 2: The Silanol Blocking Mechanism
Caption: Mechanistic view of how Triethylamine (TEA) prevents Pyridine from binding to acidic Silanols.
Frequently Asked Questions (FAQ)
Q: Can I use acetic acid in the mobile phase? A: NO. While acetic acid is common for acidic compounds, adding it here will protonate the pyridine nitrogen (forming a pyridinium cation). This cation will bind ionically to the deprotonated silanols (cation exchange mechanism), causing the compound to stick permanently to the top of the column or elute extremely slowly. Always use a basic modifier.
Q: How do I remove the Triethylamine (TEA) from my product after the column? A: TEA has a boiling point of ~89°C.
-
Rotovap your fractions.
-
If traces remain (smell of fish), re-dissolve in DCM and wash with saturated Sodium Bicarbonate (
) or perform an azeotropic evaporation with heptane. -
Alternatively, use Ammonium Hydroxide in MeOH/DCM gradients; excess ammonia evaporates easily.
Q: My sulfonamide is UV active but I don't see peaks. Why? A: Pyridines generally absorb well at 254 nm. However, if you are using a solvent with a high UV cutoff (like Acetone or impure EtOAc), it might mask the signal.
-
Check: Ensure your detector is monitoring 254 nm and 280 nm .
-
Check: If using TEA, it absorbs below 250 nm. Ensure you aren't saturating the detector with the modifier.
Q: Is this compatible with Mass Spec (Flash-MS)? A: Yes, but be careful with non-volatile buffers.
-
Recommended: Volatile modifiers like Formic Acid (for C18) or Ammonium Hydroxide/Ammonium Formate.
-
Avoid: Phosphate buffers or high concentrations of TEA (can suppress ionization in ESI).
References
-
Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage Knowledge Base. [Link]
-
Teledyne ISCO. "Flash Chromatography of Nitrogen-Containing Heterocycles." Teledyne ISCO Technical Notes. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[3] [Link]
-
Supuran, C. T. (2008). "Carbonic Anhydrase Inhibitors: Sulfonamides and their Isosteres." Nature Reviews Drug Discovery. [Link] (Context on Sulfonamide physicochemical properties).
Sources
Optimization of Suzuki coupling on 6-bromo-2-methoxypyridine ring
Ticket: Optimization of 6-bromo-2-methoxypyridine
Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: High
Executive Summary
You are attempting to couple 6-bromo-2-methoxypyridine . This substrate presents a "perfect storm" of three distinct challenges that often lead to stalled reactions or low yields:
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor that can displace phosphine ligands, forming an inactive L-Pd-Pyridine complex (the "resting state" trap). -
Electronic Deactivation: While 2-halopyridines are generally electron-deficient (good for oxidative addition), the 2-methoxy group is an Electron Donating Group (EDG) by resonance. This makes the C-Br bond less electrophilic than in 2-fluoropyridine or unsubstituted 2-bromopyridine.
-
Steric Hindrance: The methoxy group at the ortho position (C2) creates a steric clash, requiring a catalyst with a wide bite angle or specific pocket shape to facilitate the approach of the boronic acid.
This guide moves beyond standard "textbook" conditions to modern, robust catalytic systems designed specifically for difficult heteroaryl chlorides and bromides.
Module 1: The Catalyst System (The Engine)
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing <20% conversion. Why? A: These "Generation 1" catalysts are insufficient for this substrate.
-
The Failure Mode: Triphenylphosphine (
) binds relatively weakly to Palladium. The basic nitrogen on your 6-bromo-2-methoxypyridine competes with for the Pd center. Once the pyridine binds to Pd(II), the catalytic cycle shuts down (see Diagram 1). -
The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] These ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition across the electron-rich C-Br bond).
Recommendation: Switch to XPhos or RuPhos .
-
XPhos: Excellent for general heteroaryl coupling.
-
RuPhos: Specifically optimized for electron-rich or sterically hindered substrates.
Q: Should I use Pd2(dba)3 + Ligand or a Precatalyst? A: Use a G3 or G4 Precatalyst (e.g., XPhos Pd G3).
-
Why? Mixing Pd2(dba)3 and ligand in situ often leads to incomplete active species formation. The dba alkene can also inhibit the reaction. G3/G4 precatalysts release the active L-Pd(0) species quantitatively upon heating, ensuring every mole of Pd is working.
Module 2: Boron Management (The Fuel)
Q: My boronic acid is disappearing from LCMS, but I don't see the product. Where is it going? A: You are likely experiencing Protodeboronation .
-
The Mechanism: Heteroaryl boronic acids are notoriously unstable. Under basic conditions, they form a zwitterionic intermediate that reacts with water to cleave the C-B bond, replacing it with a proton (H).
-
The Fix:
-
Switch to Boronic Esters: Use the Pinacol ester (Bpin) or MIDA boronate of your coupling partner. They are significantly more stable towards hydrolysis.
-
"Slow-Release" Strategy: If you must use the acid, add it in 3 portions over 2 hours, or use a syringe pump.
-
Anhydrous Conditions: Switch to anhydrous solvents (THF/Toluene) and use anhydrous base (
) if solubility permits.
-
Module 3: Base & Solvent (The Environment)
Q: Which base/solvent system is best for 2-methoxypyridine derivatives?
A: Avoid strong alkoxides (NaOtBu) which can cause nucleophilic aromatic substitution (
-
Gold Standard:
(2.0 - 3.0 equiv) in 1,4-Dioxane/Water (4:1) .-
Why: The phosphate base is mild enough to prevent side reactions but buffers the pH effectively to promote transmetallation. The water is required to solubilize the inorganic base.
-
-
Alternative (for water-sensitive substrates):
in Toluene or n-Butanol .
Visualizing the Problem
Diagram 1: The Catalyst Poisoning Trap vs. Successful Cycle
This diagram illustrates why standard catalysts fail and how bulky ligands (XPhos) protect the metal center.
Figure 1: The Catalytic Cycle. Note the "Red Path" where the pyridine nitrogen sequesters the Palladium if the ligand is not bulky enough.
Troubleshooting Guide (Decision Tree)
Q: How do I diagnose my specific failure? Follow this logic flow to identify the root cause based on your crude LCMS/NMR data.
Figure 2: Diagnostic workflow for optimizing the coupling of 6-bromo-2-methoxypyridine.
Recommended Protocol
Protocol ID: SUZ-PYR-002 Substrate: 6-bromo-2-methoxypyridine + Aryl Boronic Acid
| Component | Reagent | Equiv.[2][3][4][5][6][7][8] | Notes |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | 2-5 mol%. Ensures active Pd(0). |
| Ligand | (Optional) XPhos | 0.02 | Add 1:1 w/ Pd if using G3 to extend lifetime. |
| Base | 2.0 - 3.0 | Finely ground. | |
| Solvent | 1,4-Dioxane / | 4:1 Ratio | Degas by sparging with Argon for 15 min. |
| Temp | 80°C - 100°C | N/A | Reaction time typically 2-6 hours. |
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.
-
Solids: Charge the vial with 6-bromo-2-methoxypyridine (1.0 equiv), Boronic Acid/Ester (1.2 - 1.5 equiv),
(2.0 equiv), and XPhos Pd G3 (0.02 equiv). -
Purge: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).
-
Solvent: Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).
-
Monitoring: Check LCMS at 1 hour.
-
If SM remains and Boron is gone: Add 0.5 equiv more Boron.
-
If reaction is black/precipitated: Catalyst has decomposed (likely oxidation). Ensure inert atmosphere.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[6] Link
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[5] Link
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." BenchChem Technical Guides, 2025. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link
-
Sigma-Aldrich. "User Guide: Buchwald Precatalysts for Cross-Coupling." Merck/Sigma Technical Library. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
Recrystallization solvents for 6-bromo-2-methoxypyridine-3-sulfonamide
Technical Support Center: Recrystallization Guide for 6-Bromo-2-methoxypyridine-3-sulfonamide
Executive Summary
Compound: 6-Bromo-2-methoxypyridine-3-sulfonamide
Target Purity: >98% (HPLC/NMR)
Primary Challenge: Balancing the polarity of the sulfonamide moiety (
This guide addresses the specific solubility profile of halogenated pyridine sulfonamides. Unlike simple sulfonamides, the presence of the 2-methoxy and 6-bromo groups significantly alters the crystal lattice energy, often leading to "oiling out" rather than distinct crystallization. The protocols below prioritize solvent-antisolvent systems proven effective for this structural class.
Part 1: Solvent System Selection
There is no single "magic bullet" solvent due to the variable impurity profiles (e.g., des-bromo byproducts vs. unreacted sulfonyl chlorides). Use the following Decision Matrix to select your starting system.
Table 1: Recommended Solvent Systems
| System Class | Solvent Pair (Solvent / Anti-Solvent) | Ratio (v/v) | Primary Use Case | Mechanism |
| Standard (Polar) | Ethanol (95%) / Water | 80:20 to 50:50 | Removal of inorganic salts & highly polar impurities. | Temperature-dependent solubility drop. |
| Lipophilic | Ethyl Acetate / Heptane | 1:1 to 1:3 | Removal of non-polar impurities (e.g., unreacted starting material). | Polarity gradient precipitation. |
| Aprotic | Acetone / Water | 60:40 | Alternative if ethanol causes esterification or solvolysis (rare but possible). | Rapid cooling crystallization. |
| Trituration | DCM / Hexane | 1:5 | Emergency Protocol: Use when the product oils out or forms a sticky gum. | Surface washing of amorphous solids. |
Part 2: Strategic Decision Tree (Workflow)
The following flowchart guides you through the logical process of selecting a solvent based on your crude material's behavior.
Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and physical behavior.
Part 3: Detailed Protocols
Protocol A: Ethyl Acetate / Heptane (The "Lipophilic" Method)
Best for: Removing unreacted 6-bromo-2-methoxypyridine or other non-polar precursors.
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) portion-wise while heating to reflux (approx. 77°C). Use the minimum amount necessary to dissolve (typically 5–10 mL/g).
-
Filtration (Optional): If insoluble dark specs remain, perform a hot filtration through a pre-warmed Celite pad.
-
Precipitation: Remove from heat. While still hot, slowly add Heptane dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 2–3 drops of hot EtOAc to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to an ice bath (0–4°C) for 1 hour.
-
Collection: Filter the white/off-white crystals and wash with cold Heptane.
Protocol B: Ethanol / Water (The "Standard" Method)
Best for: General purification and removing inorganic salts.
-
Dissolution: Dissolve crude solid in boiling 95% Ethanol (approx. 8–12 mL/g).
-
Anti-Solvent Addition: Add hot Water dropwise to the boiling solution until turbidity persists.
-
Re-dissolution: Add boiling Ethanol dropwise until clear.
-
Cooling: Wrap the flask in a towel to ensure slow cooling. Rapid cooling often traps impurities in sulfonamide crystals.
-
Isolation: Filter and wash with cold 50% EtOH/Water.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This is common with methoxypyridines due to their low melting points and high lipophilicity.
-
Cause: The temperature of the solvent mixture is above the melting point of the solvated product, or the anti-solvent was added too quickly.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material if available. Alternatively, switch to Protocol C (Trituration) : Suspend the oil in a small amount of Diethyl Ether or DCM and sonicate. This often forces the oil to solidify into a powder, which can then be recrystallized properly.
Q2: I have low recovery yield (<50%). Where is my compound? A: Sulfonamides can be surprisingly soluble in wet organic solvents.
-
Fix: Do not discard the mother liquor. Concentrate it to half volume and repeat the cooling step to harvest a "second crop."
-
Check: Ensure you aren't using too much solvent. The 2-methoxy group increases solubility in alcohols compared to naked sulfonamides.
Q3: The crystals are colored (yellow/orange), but the product should be white. A: Color usually indicates oxidized pyridine byproducts or trace bromination impurities.
-
Fix: Perform a Charcoal Treatment . Dissolve the compound in hot solvent, add Activated Carbon (5% w/w), stir for 10 minutes, and hot-filter through Celite before adding the anti-solvent.
Q4: Can I use Acetone/Hexane? A: Yes, but be cautious. Acetone is a very strong solvent for this compound. You will need a high ratio of Hexane (often >4:1) to force precipitation, which increases the risk of oiling out. EtOAc/Heptane is generally more controllable.
References
-
European Journal of Chemistry. (2021).[1] Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (Describes recrystallization of pyridine-sulfonamides using Ethanol:Water 80:20).
-
BenchChem. (2025).[2] Technical Support: Recrystallization of Sulfonamide Products. (General protocols for sulfonamide purification and troubleshooting oiling out).
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Foundational thermodynamic principles for solvent/anti-solvent selection).
-
PubChem. 6-Bromo-2-methoxypyridin-3-amine. (Physical property data for the immediate precursor, aiding solubility prediction).
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6-bromo-2-methoxypyridine-3-sulfonamide: A Multi-faceted Analytical Approach
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists working with complex heterocyclic compounds such as 6-bromo-2-methoxypyridine-3-sulfonamide, a robust analytical strategy is paramount. This guide provides an in-depth comparison of various analytical techniques, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our objective is to equip you with the foundational knowledge and practical insights required to confidently elucidate and characterize this and similar molecular architectures.
The Central Role of ¹H NMR in Structural Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like 6-bromo-2-methoxypyridine-3-sulfonamide, ¹H NMR offers a detailed fingerprint of its unique structure.
Predicted ¹H NMR Spectrum of 6-bromo-2-methoxypyridine-3-sulfonamide
While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features with a high degree of confidence based on established principles of substituent chemical shifts (SCS) and spin-spin coupling on the pyridine ring.[1][2][3]
The structure of 6-bromo-2-methoxypyridine-3-sulfonamide contains two aromatic protons on the pyridine ring, a methoxy group, and a sulfonamide group.
Caption: A standardized workflow for acquiring a high-quality ¹H NMR spectrum.
Complementary Analytical Techniques: A Comparative Overview
While ¹H NMR is a powerful primary tool, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | - Provides direct information on the carbon skeleton.- Less signal overlap than ¹H NMR. | - Lower sensitivity due to the low natural abundance of ¹³C.- Longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues. | - Extremely high sensitivity.- Provides molecular formula confirmation. | - Isomeric compounds can be difficult to distinguish.- Fragmentation can be complex to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | - Fast and non-destructive.- Provides a characteristic "fingerprint" of the molecule. | - Does not provide detailed connectivity information.- Complex spectra can be difficult to interpret fully. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a direct map of the carbon framework of 6-bromo-2-methoxypyridine-3-sulfonamide. Online prediction tools can offer a reliable estimation of the chemical shifts. [4][5][6][7][8][9][10][11] Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~160-165 | Attached to two electronegative atoms (N and O), resulting in a significant downfield shift. |
| C6 | ~140-145 | Attached to nitrogen and bromine, leading to a downfield shift. |
| C4 | ~135-140 | Influenced by the deshielding effects of the adjacent nitrogen and the sulfonamide group. |
| C3 | ~120-125 | Attached to the sulfonamide group. |
| C5 | ~110-115 | Shielded by the meta-methoxy group and deshielded by the ortho-bromo group. |
| OCH₃ | ~55-60 | Typical chemical shift for a methoxy group carbon. |
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and characteristic fragmentation patterns for 6-bromo-2-methoxypyridine-3-sulfonamide. The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). [12][13] Expected Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 6-bromo-2-methoxypyridine-3-sulfonamide in EI-MS.
Key fragmentation would likely involve the loss of the methoxy methyl radical (•CH₃), the sulfonamide radical (•SO₂NH₂), or the bromine radical (•Br). [14][15][16]Subsequent fragmentation of the pyridine ring would yield further structural information.
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Characteristic FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300-3400 (two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic - OCH₃) | Stretching | 2850-2960 |
| C=N, C=C (Pyridine ring) | Stretching | 1450-1600 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | ~1350 and ~1160 |
| C-O (Methoxy) | Stretching | 1000-1300 |
| C-Br | Stretching | 500-600 |
The presence of strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ would be a clear indication of the sulfonamide group. [17][18][19]The aromatic C-H and ring vibrations would confirm the pyridine core. [20][21][22][23][24]
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural elucidation of a novel compound like 6-bromo-2-methoxypyridine-3-sulfonamide is most effectively achieved through an integrated analytical approach. While ¹H NMR provides the most detailed initial picture of the molecular structure, its findings should be corroborated by complementary techniques. ¹³C NMR confirms the carbon framework, mass spectrometry provides the molecular weight and fragmentation clues, and FTIR verifies the presence of key functional groups. By synergistically employing these methods, researchers can achieve a high level of confidence in their structural assignments, a critical step in advancing drug development and chemical research.
References
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]
-
Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . ResearchGate. [Link]
-
Anonymous. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. Retrieved February 24, 2026, from [Link]
-
Anonymous. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Anonymous. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved February 24, 2026, from [Link]
-
Anonymous. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis. [Link]
-
Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Anonymous. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]
-
Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Anonymous. (n.d.). Chapter 2. Uir.unisa.ac.za. Retrieved February 24, 2026, from [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Long, D. A., & Steele, D. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(7), 1635-1647. [Link]
-
Various Authors. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]
-
Anonymous. (n.d.). Chemical shifts. Ch.ic.ac.uk. Retrieved February 24, 2026, from [Link]
-
University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved February 24, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 24, 2026, from [Link]
-
Claramunt, R. M., et al. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. The Journal of Physical Chemistry A, 106(23), 5607-5612. [Link]
-
Anonymous. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved February 24, 2026, from [Link]
-
Giraud, F., et al. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Publishing. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
Patiny, L. (n.d.). Predict 13C Carbon NMR Spectra. Scribd. [Link]
-
Anonymous. (n.d.). V J-Coupling. Academics.sites.truman.edu. Retrieved February 24, 2026, from [Link]
-
Meiler, J., & Will, M. (2000). A general 13C NMR spectrum predictor using data mining techniques. SAR and QSAR in Environmental Research, 11(3-4), 211-234. [Link]
-
Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2415-2424. [Link]
-
Anonymous. (2025). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
Anonymous. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Au.dk. Retrieved February 24, 2026, from [Link]
-
Anonymous. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Anonymous. (n.d.). Mass Spectrometry: Fragmentation. Chem.ucla.edu. Retrieved February 24, 2026, from [Link]
-
NMR Wiki. (2002). J-couplings. Measurement and Usage in Structure Determination. [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CASPRE [caspre.ca]
- 9. Visualizer loader [nmrdb.org]
- 10. scribd.com [scribd.com]
- 11. A general 13C NMR spectrum predictor using data mining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. researchgate.net [researchgate.net]
- 15. thiele.ruc.dk [thiele.ruc.dk]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. rsc.org [rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 24. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Personal protective equipment for handling 6-bromo-2-methoxypyridine-3-sulfonamide
CAS: 214699-21-5 Formula: C₆H₇BrN₂O₃S Date of Issue: February 24, 2026
Part 1: Executive Hazard Architecture
Do not treat this compound as a generic organic solid. The safety profile of 6-bromo-2-methoxypyridine-3-sulfonamide is dictated by two pharmacophores that require distinct handling protocols: the sulfonamide group and the halogenated pyridine ring.
| Structural Moiety | Associated Hazard | Operational Implication |
| Sulfonamide (-SO₂NH₂) | Sensitization (High Risk) | Zero-skin-contact policy. Sulfonamides are notorious haptens; repeated minor exposures can trigger severe hypersensitivity (Stevens-Johnson syndrome risk in extreme cases) [1]. |
| Pyridine Ring | Irritant / CNS Depressant | Vapors or dusts are irritating to mucous membranes. Pyridine analogs can lower seizure thresholds if absorbed systematically [2]. |
| Bromine Substituent | Environmental Persistence | Mandates segregation into Halogenated Waste streams. Do not incinerate in standard non-halogenated cycles due to acid gas generation [3]. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against pyridine derivatives.
| Component | Specification | Rationale & Protocol |
| Hand Protection | Double Nitrile (0.11 mm min) | Outer Glove: Change immediately upon any splash. Inner Glove: Acts as the final barrier. Note: Pyridines can permeate thin nitrile in <15 mins. Double gloving increases breakthrough time significantly [4]. |
| Respiratory | N95 or P100 (if outside hood) | Primary Control: Fume hood. Secondary: If weighing powder on an open balance, a fit-tested N95 is mandatory to prevent sensitization via inhalation. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are inadequate for powders that may become airborne. Goggles seal the ocular area from dust entry.[1] |
| Body Defense | Tyvek® Sleeves + Lab Coat | The "wrist gap" between glove and coat is the most common exposure point. Disposable sleeves bridge this gap. |
Part 3: Operational Handling Protocol
Phase A: Engineering Controls (Pre-Work)
-
Verify Airflow: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .
-
Static Mitigation: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic. Static discharge can disperse sulfonamide dust onto the operator's face.
-
Decontamination Zone: Pre-soak a paper towel in 10% bleach (sulfonamide degradation) or 1N HCl (solubilization of pyridine base) and place it inside the hood for immediate wiping of tools.
Phase B: Active Handling (Weighing & Transfer)
-
The "Transfer" Rule: Never move an open container of 6-bromo-2-methoxypyridine-3-sulfonamide outside the hood.
-
Weighing:
-
Preferred: Place the analytical balance inside the hood.
-
Alternative: Tare a vial inside the hood, cap it, move to balance, weigh, return to hood, add solid, recap, re-weigh. Never add solid to an open vial on a benchtop balance.
-
-
Solubilization: Dissolve the solid immediately upon addition to the reaction vessel to eliminate dust hazards.
Phase C: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol; alcohol enhances transdermal absorption of pyridine derivatives.
-
Eye Contact: Flush for 15 minutes; seek ophthalmological review due to potential corneal damage from the basic pyridine ring.
Part 4: Waste Disposal & Decontamination
Critical Rule: This compound contains Bromine (Br) and Sulfur (S) . It must NOT be combined with general organic waste.
Disposal Workflow
-
Segregation: Collect in Halogenated Organic Waste containers.
-
Labeling: Tag must explicitly state "Halogenated" and "Sulfonamide Sensitizer."
-
Liquid Waste: Aqueous layers from extractions must be checked for pH. Pyridines are basic; ensure the waste container is compatible (avoid mixing with strong oxidizers like nitric acid waste).
Decontamination of Glassware
-
Rinse glassware with Acetone (collect as halogenated waste).
-
Soak in 1N HCl for 1 hour (protonates the pyridine nitrogen, making it water-soluble and less volatile).
-
Wash with detergent and water.
Part 5: Decision Logic & Workflow Visualization
Caption: Operational decision tree for handling halogenated pyridine sulfonamides, prioritizing engineering controls and correct waste stream segregation.
References
-
National Center for Biotechnology Information (NCBI). Sulfonamide Allergies: Pathogenesis and Clinical Presentation. PubChem Compound Summary. Available at: [Link]
-
Washington State University. Laboratory Safety Manual: Disposal of Halogenated Solvents and Reagents. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
